2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . This compound belongs to the class of pyridazinones, which are known for their diverse pharmacological activities . Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl₅) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including antihypertensive and anti-inflammatory activities . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Cyclohexyl-5-methyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A highly potent and selective cyclooxygenase-2 inhibitor.
6-aryl-3(2H)-pyridazinone derivatives: Known for their capacity to inhibit calcium ion influx and platelet aggregation.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-cyclohexyl-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H16N2O/c1-9-7-11(14)13(12-8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
JGZSQVZKGRUXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.